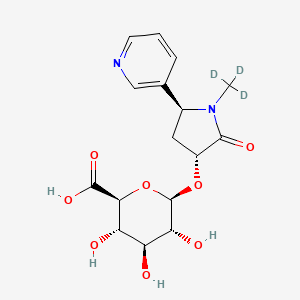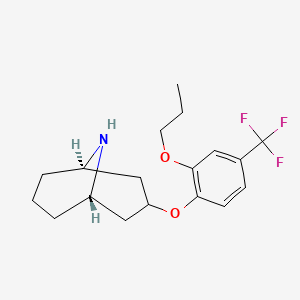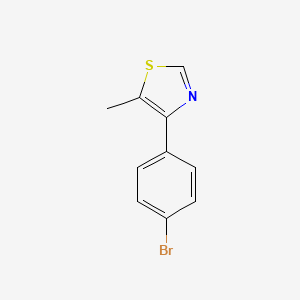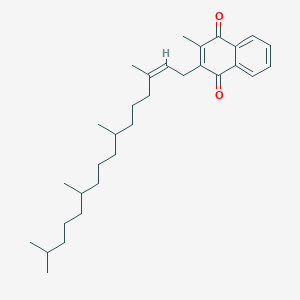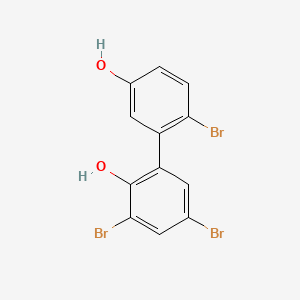
2,2-Dihydroxy-3,5,5-bromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dihydroxy-3,5,5-bromobiphenyl is a chemical compound with the molecular formula C₁₂H₇Br₃O₂ and a molecular weight of 422.89. This compound is known for its utility as a building block and reactant in various chemical processes.
Méthodes De Préparation
The synthesis of 2,2-Dihydroxy-3,5,5-bromobiphenyl typically involves the bromination of 2,2’-dihydroxybiphenyl. One method includes partially brominating 2,2’-dihydroxybiphenyl under controlled conditions . The reaction conditions often involve the use of bromine as a reagent and an appropriate solvent to facilitate the bromination process . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and controlled synthesis of the compound.
Analyse Des Réactions Chimiques
2,2-Dihydroxy-3,5,5-bromobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation in acid solution can convert it into quinone derivatives . Common reagents used in these reactions include lead tetra-acetate for oxidation and other specific catalysts depending on the desired reaction . The major products formed from these reactions can include quinones and other oxidized derivatives .
Applications De Recherche Scientifique
2,2-Dihydroxy-3,5,5-bromobiphenyl is utilized in scientific research for its role as a building block in the synthesis of more complex molecules. It finds applications in chemistry for the development of new compounds and materials. In biology and medicine, it can be used in the study of biochemical pathways and the development of pharmaceuticals. Industrially, it serves as a reactant in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 2,2-Dihydroxy-3,5,5-bromobiphenyl involves its interaction with specific molecular targets and pathways. For example, the compound can undergo dehydration under the action of bromine, leading to the formation of dibenzofuran derivatives . This process involves the formation of a complex with bromine, which acts as an electrophilic catalyst, facilitating the dehydration and subsequent formation of the desired product .
Comparaison Avec Des Composés Similaires
2,2-Dihydroxy-3,5,5-bromobiphenyl can be compared with other similar compounds such as 2,2’-dihydroxybiphenyl and its brominated derivatives . The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity. Similar compounds include 2,2’-dihydroxy-3,3’,5,5’-tetrabromobiphenyl and other brominated biphenyl derivatives .
Propriétés
Formule moléculaire |
C12H7Br3O2 |
|---|---|
Poids moléculaire |
422.89 g/mol |
Nom IUPAC |
2,4-dibromo-6-(2-bromo-5-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-6-3-9(12(17)11(15)4-6)8-5-7(16)1-2-10(8)14/h1-5,16-17H |
Clé InChI |
IBWSXJZCYGXCKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


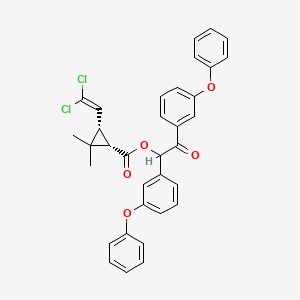
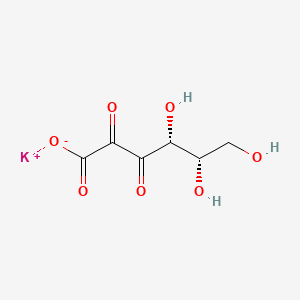
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)
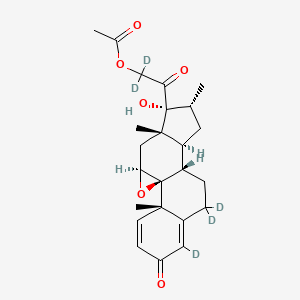
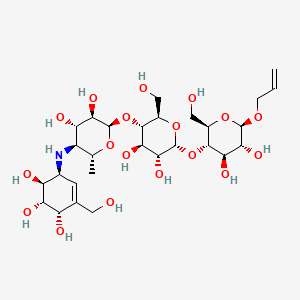
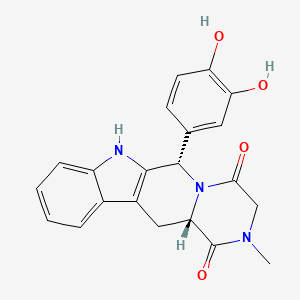
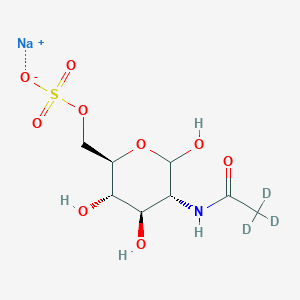
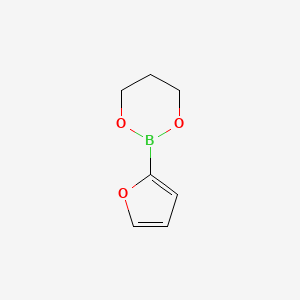
![4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-(3-fluoro-4-(methylcarbamoyl)phenyl)-N-methylbenzamide](/img/structure/B13853914.png)

